4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide
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Description
4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on its structural similarity to imidazole and indole derivatives, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been found to affect a wide range of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biological Activity
4-Ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a piperazine ring and substituents such as dioxo and carboxamide groups, suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C16H19N5O3S with a molecular weight of 361.4 g/mol. The presence of both pyrazole and thiophene moieties in its structure may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H19N5O3S |
Molecular Weight | 361.4 g/mol |
CAS Number | 2097893-12-2 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A review highlighted that many pyrazole compounds have been synthesized and tested for antibacterial, antifungal, and antiviral activities. Given the structural similarities of this compound with known active pyrazole derivatives, it is plausible that this compound may also exhibit similar antimicrobial effects .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. Studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound could enhance its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Antibacterial Activity : A study on pyrazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were screened using standard methods against strains like Staphylococcus aureus and Escherichia coli, showing promising results .
- Anticancer Studies : Research has indicated that pyrazole derivatives can target specific cancer pathways. For instance, certain compounds have been shown to inhibit key enzymes involved in tumor growth, suggesting that this compound might share similar properties .
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-19-7-8-20(15(23)14(19)22)16(24)17-10-13(12-4-9-25-11-12)21-6-3-5-18-21/h3-6,9,11,13H,2,7-8,10H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHWYFUBAZXZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.